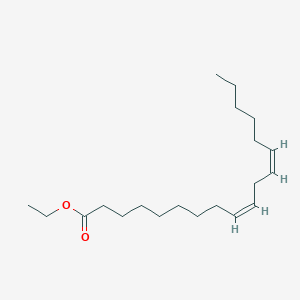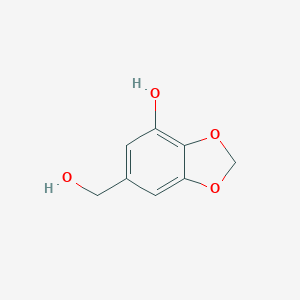
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, also known as safrole alcohol, is a natural organic compound that is commonly found in various essential oils, such as sassafras oil, camphor oil, and cinnamon oil. This compound has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology.
作用機序
The mechanism of action of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is not fully understood. However, it has been suggested that it exerts its pharmacological effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
生化学的および生理学的効果
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, it has been found to have antimicrobial activity, which helps to inhibit the growth of microorganisms.
実験室実験の利点と制限
One of the major advantages of using 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol in lab experiments is its low toxicity. It has been found to be relatively safe for use in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
将来の方向性
There are several future directions for the research of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol. One of the areas of interest is its potential therapeutic applications in the treatment of cancer. It has been found to possess anticancer activity, and further research is needed to determine its efficacy in the treatment of various types of cancer. Another area of interest is its potential neuroprotective effects. It has been shown to have neuroprotective activity, and further research is needed to determine its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosing and administration of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol for therapeutic use.
Conclusion:
In conclusion, 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is a natural organic compound that has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It possesses various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential therapeutic applications in the treatment of various diseases.
合成法
The synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol can be achieved through various methods, including the reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, the demethylation of iso3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol, and the oxidation of 3,4-(Methylenedioxy)-benzaldehyde. The reduction of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol is the most common method used for the synthesis of 3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol alcohol. This method involves the use of sodium borohydride or lithium aluminum hydride as reducing agents.
科学的研究の応用
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol has been extensively studied for its potential therapeutic applications in the fields of medicine and pharmacology. It has been found to possess various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.
特性
CAS番号 |
150502-45-7 |
|---|---|
製品名 |
3,4-(Methylenedioxy)-5-hydroxy-benzylalcohol |
分子式 |
C8H8O4 |
分子量 |
168.15 g/mol |
IUPAC名 |
6-(hydroxymethyl)-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C8H8O4/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2,9-10H,3-4H2 |
InChIキー |
AIYCYODHXFCZMR-UHFFFAOYSA-N |
SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
正規SMILES |
C1OC2=CC(=CC(=C2O1)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



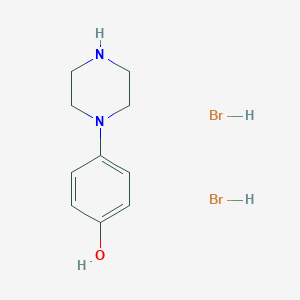
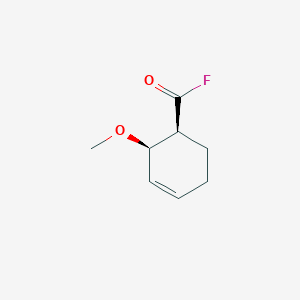
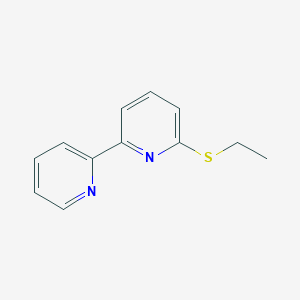
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
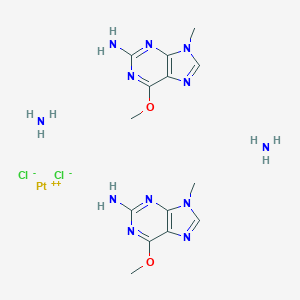
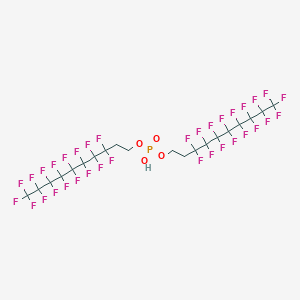
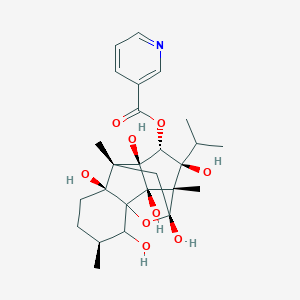

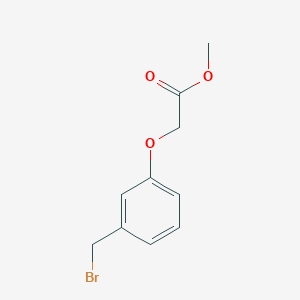
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
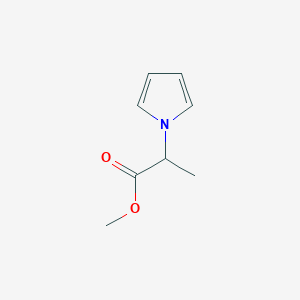
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
